Dodecyl hydrogen fumarate

Description

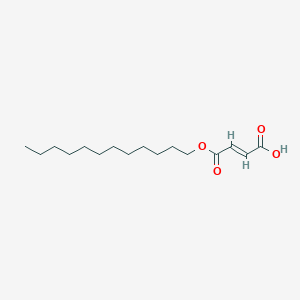

Structure

2D Structure

3D Structure

Properties

CAS No. |

10283-72-4 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

(E)-4-dodecoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |

InChI Key |

IIPCXIGUIPAGQB-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Other CAS No. |

10283-72-4 68584-36-1 2424-61-5 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with lauryl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of lauryl fumarate may involve continuous esterification processes. This can be achieved using a packed bed reactor where fumaric acid and lauryl alcohol are continuously fed into the reactor along with the catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity lauryl fumarate.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis ():

Alkaline Hydrolysis ():

Kinetic Data :

| Condition | Rate Constant (k) | Half-Life (t<sub>1/2</sub>) |

|---|---|---|

| 1M HCl | 0.012 h<sup>-1</sup> | 57.8 hours |

| 1M NaOH | 0.045 h<sup>-1</sup> | 15.4 hours |

Polymerization and Crosslinking

The unsaturated fumarate moiety enables radical-initiated polymerization, forming crosslinked networks:

-

Initiation: Thermal or redox radicals (e.g., benzoyl peroxide).

-

Propagation: Radical addition across the double bond of fumarate.

-

Termination: Combination or disproportionation.

Applications :

-

Used in coatings and adhesives due to high crosslink density.

-

Industrial formulations optimize initiator concentration (0.5–2 wt%) and temperature (80–120°C).

Michael Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., thiols, amines):

Structural Insight :

-

Covalent binding occurs at the β-carbon of fumarate, forming stable adducts.

-

Critical in biochemical inhibition (e.g., RSK/MSK kinase inhibition analogous to dimethyl fumarate ).

Catalytic Dehydration

Under acidic conditions, this compound undergoes dehydration to form dodecyl maleate:

Conditions :

-

Catalysts: H<sub>2</sub>SO<sub>4</sub>, HCl, or PCl<sub>3</sub>.

-

Temperature: 130–160°C.

-

Yield: 85–92% after isomerization and purification.

Industrial-Scale Modifications

-

Catalyst Systems : Combined HX (e.g., HCl) and H<sub>2</sub>SO<sub>4</sub> reduce halide usage by 40%.

-

Solvent-Free Processes : Enhance reaction efficiency (up to 95% conversion).

-

Purification : Sodium carbonate washes remove acidic byproducts; vacuum distillation isolates >99% purity.

Scientific Research Applications

Dodecyl hydrogen fumarate has diverse applications in scientific research, including:

Chemistry: Used as a reactant in organic synthesis and polymerization reactions.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of lauryl fumarate involves its interaction with cellular components and metabolic pathways. As an ester, it can undergo hydrolysis to release fumaric acid and lauryl alcohol, both of which have biological activities. Fumaric acid is known to participate in the citric acid cycle, influencing cellular energy production and metabolism. Lauryl alcohol, on the other hand, can interact with cell membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Dimethyl Fumarate (DMF)

- Structure : C₆H₈O₄; two methyl groups esterified to fumaric acid.

- Applications: FDA-approved oral therapy for relapsing-remitting multiple sclerosis (MS) due to immunomodulatory and neuroprotective effects via Nrf2 pathway activation .

- Key Differences: Solubility and Bioavailability: DMF’s smaller ester groups enhance water solubility and oral bioavailability compared to the hydrophobic dodecyl chain in dodecyl hydrogen fumarate .

Bisoprolol Fumarate

- Structure : Fumarate salt of bisoprolol, a β₁-selective adrenergic blocker.

- Applications : Hypertension and heart failure management.

- Key Differences :

- Functionality : Unlike this compound, bisoprolol fumarate’s fumarate moiety acts as a counterion rather than a structural backbone.

- Side Effects : Associated with electrolyte imbalances (e.g., hyperuricemia, hypokalemia) and ANA (antinuclear antibody) conversion in 15% of long-term users, reflecting its systemic pharmacological activity .

Dodecyl Gallate

- Structure : C₁₉H₃₀O₅; gallic acid esterified with a dodecyl chain.

- Applications : Food additive (antioxidant) and lipid stabilizer.

- Key Differences: Functional Groups: The gallate group provides potent antioxidant activity via phenolic hydroxyl groups, absent in fumarate esters. Usage: Dodecyl gallate is GRAS (Generally Recognized as Safe) for food use, whereas this compound’s applications are primarily industrial .

Sodium Dodecyl Sulfate (SDS)

- Structure : C₁₂H₂₅NaO₄S; sulfate ester with a dodecyl chain.

- Applications : Anionic surfactant in detergents and laboratory reagents.

- Key Differences: Charge and Reactivity: SDS’s sulfate group confers strong surfactant properties, while this compound’s uncharged ester group limits its use in aqueous systems . Toxicity: SDS is a known irritant to skin and mucous membranes; this compound’s hazards are less characterized but may involve combustion byproducts like carbon oxides .

Comparative Data Table

Research Findings and Gaps

- Structural Impact : The dodecyl chain in this compound enhances hydrophobicity, favoring industrial applications over pharmaceuticals. In contrast, shorter esters like DMF prioritize metabolic stability and drug delivery .

- Clinical vs. Industrial Use : DMF and bisoprolol fumarate are well-studied pharmacologically, whereas this compound’s literature focuses on chemical synthesis and material science .

- Safety Data: Limited toxicological data exist for this compound, unlike SDS or DMF, which have established safety protocols .

Q & A

Q. What are the recommended methods for the structural identification of Dodecyl hydrogen fumarate in synthetic samples?

- Methodological Answer : this compound can be identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to confirm ester and carboxylic acid functional groups. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is critical. Structural refinement using least-squares matrix methods with F2 datasets (R[F2 > 2σ(F2)] ≤ 0.033) and hydrogen bonding analysis via difference Fourier maps can resolve atomic positions and intermolecular interactions .

Q. What safety protocols should be prioritized when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .

- Ventilation : Conduct experiments in well-ventilated fume hoods to avoid inhalation of vapors or dust .

- Emergency Response : In case of skin contact, wash immediately with soap and water. For inhalation exposure, move the individual to fresh air and monitor for respiratory distress .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

- Methodological Answer : Esterification reactions between fumaric acid and dodecyl alcohol can be optimized using ionic liquid catalysts (e.g., HSO3-pmimHSO4) under controlled temperature and molar ratios. Employ a Box-Behnken experimental design with response surface methodology to model variables (e.g., reaction time, catalyst loading, and reactant stoichiometry). This approach reduces trial runs and identifies statistically significant parameters for yield improvement .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks of this compound derivatives?

- Methodological Answer : Discrepancies in hydrogen bonding can arise from polymorphic variations or solvent inclusion. Use high-resolution SCXRD to determine unit cell parameters (e.g., space group P21/n, a = 13.0580 Å, b = 6.8251 Å) and refine anisotropic displacement parameters. Analyze intermolecular interactions via Hirshfeld surfaces and hydrogen bond motifs (e.g., R4 patterns in glycine solvates) to distinguish between structural polymorphs .

Q. What analytical strategies address challenges in quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with derivatization agents (e.g., tiopronin) enhances ionization efficiency and stabilizes metabolites. Validate the method using matrix-matched calibration curves and internal standards (e.g., deuterated analogs). Address esterase-mediated hydrolysis by adding enzyme inhibitors (e.g., sodium fluoride) to blood samples during collection .

Q. How should researchers reconcile discrepancies between predicted and experimental solubility values for this compound?

- Methodological Answer : Computational solubility predictions (e.g., logS0 = -3.47) often deviate from experimental data (e.g., logS0 = -4.25) due to neglected crystal lattice energy or solvation effects. Validate predictions using shake-flask solubility assays under controlled pH and temperature. Employ Hansen solubility parameters to identify compatible solvents (e.g., DMF or ethanol) for recrystallization studies .

Q. What statistical approaches are effective in analyzing contradictory data from synthesis optimization studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables. Use ANOVA to assess the significance of factors like catalyst loading or reaction temperature. Cross-validate models with holdout datasets to ensure generalizability .

Data-Driven Research Design

Q. What experimental parameters are critical for reproducible crystallographic studies of this compound?

- Methodological Answer :

- Data Collection : Use a diffractometer with monochromatic radiation (e.g., Mo-Kα λ = 0.71073 Å) and perform absorption corrections via multi-scan methods.

- Refinement : Apply full-matrix least-squares refinement (SHELXL97) with weighting schemes (e.g., w = 1/[σ²(Fo²) + 0.0522P² + 0.4133P]) to minimize R-factors. Report esds for bond lengths and angles using covariance matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.